N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

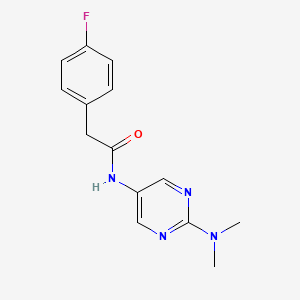

“N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine” is a chemical compound that contains a trimethoxyphenyl (TMP) group . The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .

Synthesis Analysis

The synthesis of compounds containing the TMP group involves various chemical reactions. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Chemical Reactions Analysis

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in pharmacological studies. This compound has also been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

The compound, also known as “N1,N1-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine” or “N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine”, is part of a class of molecules that contain the trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The primary targets of these compounds include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . In addition, the compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and thus can lead to cell cycle arrest . By inhibiting Hsp90, it can disrupt the proper folding of several client proteins, many of which are involved in signal transduction pathways .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in a hygroscopic, -20°C freezer, under an inert atmosphere

Vorteile Und Einschränkungen Für Laborexperimente

N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low toxicity, making it suitable for use in a variety of laboratory experiments. However, it is also relatively unstable, and can break down over time, leading to a decrease in its effectiveness.

Zukünftige Richtungen

The use of N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine in scientific research is likely to increase in the future. It has a range of potential applications in organic synthesis, biochemistry, and pharmacology. Further research is needed to explore the potential of this compound in these areas, as well as its potential use in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.

Synthesemethoden

N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine can be synthesized from the reaction of trimethoxyphenylacetic acid and dimethylamine in the presence of a catalyst. The reaction is carried out in a two-step process, firstly the acid is reacted with dimethylamine to form the corresponding amide, and then the amide is hydrolyzed to yield this compound. The reaction is usually performed in aqueous solution at a temperature of around 100 °C.

Biochemische Analyse

Biochemical Properties

The TMP group, to which [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE belongs, has been found to interact with various enzymes and proteins. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

In terms of cellular effects, [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE and other TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Molecular Mechanism

At the molecular level, [2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE exerts its effects through various mechanisms. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-15(2)10(8-14)9-6-11(16-3)13(18-5)12(7-9)17-4/h6-7,10H,8,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKKIJXJEPUFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)

![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2951136.png)

![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)